Parasorboside

Description

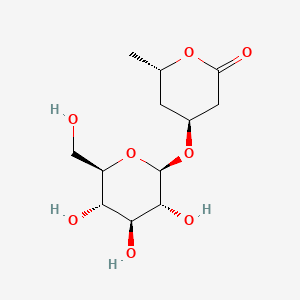

Parasorboside is a defense-related polyketide glycoside predominantly found in Gerbera hybrida (Asteraceae). It is synthesized via a type III polyketide synthase (PKS) pathway initiated by gerbera 2-pyrone synthase 1 (G2PS1), which produces triacetolactone (TAL), a linear triketide intermediate . This compound is characterized as a 3,5-dihydroxyhexanoic acid derivative conjugated with a glucose moiety, forming a glycosidic lactone. It plays a critical role in plant defense against pathogens like Botrytis cinerea and herbivores, acting as both a preformed and stress-induced metabolite . Its biosynthesis involves two short-chain dehydrogenase/reductases (SDRs), GRED1 and GRED2, which catalyze the reduction of a linear triketide intermediate before lactonization .

Properties

CAS No. |

33276-04-9 |

|---|---|

Molecular Formula |

C12H20O8 |

Molecular Weight |

292.28 g/mol |

IUPAC Name |

(4S,6S)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |

InChI |

InChI=1S/C12H20O8/c1-5-2-6(3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h5-7,9-13,15-17H,2-4H2,1H3/t5-,6-,7+,9+,10-,11+,12+/m0/s1 |

InChI Key |

MGRDPWLWGQMMGX-KQSBPNOMSA-N |

SMILES |

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C[C@H]1C[C@@H](CC(=O)O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1CC(CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |

Other CAS No. |

33276-04-9 |

Synonyms |

parasorboside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Parasorboside shares structural and biosynthetic similarities with several polyketide-derived compounds in Gerbera hybrida. Below is a detailed comparison:

Gerberin

- Structure : Gerberin is a 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one glucoside, differing from this compound in the position of hydroxyl groups and lactone ring formation .

- Biosynthesis : Both compounds originate from TAL. Gerberin is produced when the linear triketide intermediate undergoes spontaneous lactonization without reduction by GRED1/GRED2. This compound forms when GRED1/GRED2 reduce the proximal keto group of the intermediate before lactonization .

- Biological Role : Gerberin exhibits antifungal activity but is less effective than this compound in conferring resistance to powdery mildew. Transgenic gerbera lines lacking GRED1/GRED2 accumulate gerberin instead of this compound and show increased susceptibility to pathogens .

- Distribution : Gerberin is abundant in floral tissues (e.g., petals, carpels), while this compound dominates in vegetative tissues (e.g., young leaves, stems) .

5-Hydroxyhexanoic Acid 3-O-β-D-Glucoside

- Structure : A linear glucosylated triketide intermediate, lacking the lactone ring present in this compound and gerberin .

- Biosynthesis : This compound is a precursor in the shared gerberin/parasorboside pathway. It accumulates when lactonization is blocked, indicating its role as a branch-point metabolite .

- Biological Role : It serves as a biomarker for resistance to powdery mildew, particularly in gerbera cultivars with low this compound levels .

Gerberinside (4-Hydroxy-5-Methylcoumarin Glucoside)

- Structure : A pentaketide-derived coumarin glucoside, structurally distinct from this compound but linked to the same PKS pathway .

- Biosynthesis: Synthesized by G2PS2/G2PS3, which utilize medium-chain acyl-CoA starters.

- Biological Role : Exhibits strong antifungal activity and is a key biomarker for resistance to powdery mildew .

Data Table: Key Features of this compound and Related Compounds

Mechanistic Insights and Evolutionary Context

- Branch-Point Enzymes : GRED1 and GRED2 determine the metabolic flux toward this compound by reducing the proximal keto group of the triketide intermediate. In their absence, spontaneous lactonization favors gerberin .

- Evolutionary Conservation : The reduction strategy in this compound biosynthesis mirrors microbial PKS systems, where ketoreductases (KRs) modify linear intermediates before cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.